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Compound of Interest

3-(3-Nitrophenyl)-3-
Compound Name:
oxopropanenitrile

Cat. No. B1313947

A Comparative Spectroscopic Analysis of 3-(3-
Nitrophenyl)-3-oxopropanenitrile and Its
Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of the B-ketonitrile 3-(3-
Nitrophenyl)-3-oxopropanenitrile alongside its common starting materials, 3-
nitroacetophenone and ethyl cyanoacetate. The synthesis of this target molecule is typically
achieved through a Claisen condensation reaction. Due to the limited availability of public
experimental spectra for 3-(3-Nitrophenyl)-3-oxopropanenitrile, this guide presents a
combination of experimental data for the starting materials and predicted spectroscopic
characteristics for the final product. This comparative approach offers valuable insights for
reaction monitoring, product identification, and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the starting materials and the
expected characteristics of the product, 3-(3-Nitrophenyl)-3-oxopropanenitrile.
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Table 1: Comparative FT-IR Spectroscopic Data (cm—1)

: 3-(3-Nitrophenyl)-3-

Functional Group ) Ethyl Cyanoacetate = oxopropanenitrile
Nitroacetophenone .
(Predicted)

C=0 Stretch
~1691[1] ~1740 ~1690-1700
(Ketone/Ester)
C=N Stretch - ~2260 ~2260
NO2 Stretch
) ~1530 - ~1530
(Asymmetric)
NO2 Stretch
_ ~1350 - ~1350
(Symmetric)
C-H Stretch
) ~3090[1] - ~3100
(Aromatic)
C-H Stretch (Aliphatic)  ~2950 ~2980 ~2950

Table 2: Comparative H NMR Spectroscopic Data (8, ppm)

3-(3-Nitrophenyl)-3-

3-
Proton . Ethyl Cyanoacetate = oxopropanenitrile
) Nitroacetophenone . . .
Environment . (in CDCIs) (Predicted in
(in CDCIs)
CDCIs)
-CHs (Acetyl) ~2.6 (s, 3H)
-CHz- (Methylene) - ~3.5 (s, 2H) ~4.2 (s, 2H)
-CHz- (Ethyl) - ~4.2 (q, 2H)
-CHs (Ethyl) - ~1.3 (t, 3H)
Aromatic Protons ~7.7-8.8 (m, 4H) - ~7.8-8.9 (m, 4H)

Table 3: Comparative 13C NMR Spectroscopic Data (o, ppm)
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3-(3-Nitrophenyl)-3-

3-
Carbon . Ethyl Cyanoacetate = oxopropanenitrile
. Nitroacetophenone ] . .
Environment . (in CDCIs) (Predicted in
(in CDCIs)
CDCIs)
C=0 (Ketone/Ester) ~196 ~163 ~190
C=N - ~113 ~114
-CHs (Acetyl) ~27
-CHz- (Methylene) - ~25 ~30
-CHz2- (Ethyl) - ~63
-CHs (Ethyl) - ~14
Aromatic Carbons ~124-148 - ~125-149
C-NO2 ~148 - ~148
Table 4: Comparative Mass Spectrometry Data (m/z)
Compound Molecular lon (M+) Key Fragments

150 ([M-CHs]*), 120 ([M-

3-Nitroacetophenone 165

NO2]*), 104, 76

85 ([M-Cz2Ha4]*), 68 ([M-
Ethyl Cyanoacetate 113

OC:zHs]%), 42
3-(3-Nitrophenyl)-3- 190 162 ([M-CQO]J*), 144 (M-
oxopropanenitrile NO2z]*), 120, 104, 76

Synthesis and Characterization Workflow

The synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile from 3-nitroacetophenone and ethyl
cyanoacetate is a classic example of a Claisen condensation. The general workflow is depicted
below.
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Caption: Synthetic workflow for 3-(3-Nitrophenyl)-3-oxopropanenitrile.
Experimental Protocols
Synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile

This protocol describes a general procedure for the Claisen condensation of 3-
nitroacetophenone with ethyl cyanoacetate.

Materials:
» 3-Nitroacetophenone

o Ethyl cyanoacetate
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Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

Anhydrous tetrahydrofuran (THF) or absolute ethanol

Dilute hydrochloric acid (HCI)

Anhydrous magnesium sulfate (MgSQOa)

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert
atmosphere (e.g., nitrogen or argon), a solution of 3-nitroacetophenone (1 equivalent) and
ethyl cyanoacetate (1.1 equivalents) in anhydrous THF is added dropwise at O °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer
chromatography (TLC).

Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

The mixture is then acidified to a pH of approximately 3-4 with dilute hydrochloric acid.

The aqueous layer is extracted three times with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel or by recrystallization
from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-
(3-Nitrophenyl)-3-oxopropanenitrile.

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of the synthesized

compound and starting materials.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples, a thin film can
be prepared between two salt plates (e.g., NaCl).

o Data Acquisition: The spectrum is recorded over a range of 4000-400 cm~1.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube. A small amount of tetramethylsilane (TMS)
is added as an internal standard (0O ppm).

o Data Acquisition: *H and 3C NMR spectra are recorded on a 300 or 400 MHz spectrometer.
Mass Spectrometry (MS):

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS). Electron
ionization (EI) is a common method for fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

Logical Relationship of Spectroscopic Changes

The transformation from starting materials to the final product can be tracked by observing key
changes in the spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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